N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features both indole and chromenone moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O5/c1-16-13-25(29)32-23-15-22(31-3)17(14-19(16)23)7-8-24(28)26-10-12-27-11-9-18-20(27)5-4-6-21(18)30-2/h4-6,9,11,13-15H,7-8,10,12H2,1-3H3,(H,26,28) |
InChI Key |
FUDMQAUPKKPJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling of Indole and Chromenone Moieties: The final step involves coupling the indole and chromenone moieties through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and chromenone moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid
Reduction: Hydrogen gas, Pd/C
Substitution: Alkyl halides, bases such as sodium hydride (NaH)
Major Products
Oxidation: Oxindoles
Reduction: Dihydrochromenones
Substitution: N-alkylated indoles
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents on the indole and chromenone moieties.
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: Another indole derivative with different functional groups.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific combination of indole and chromenone moieties, which confer distinct biological activities and synthetic versatility .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The compound features an indole moiety linked to a chromenone structure, which is significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of colon carcinoma cells (IC50 values in the low micromolar range) and induce apoptosis through the activation of intrinsic pathways involving caspases .
- Anti-inflammatory Effects : The coumarin backbone of the compound is known for its anti-inflammatory properties. It may modulate inflammatory cytokines and inhibit pathways such as NF-kB, contributing to reduced inflammation in various models .
- Antioxidant Properties : The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of colon carcinoma cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antioxidant | Scavenging free radicals |
Case Study: Anticancer Efficacy
In a study examining various indole-linked compounds, this compound was tested against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating promising therapeutic potential .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects appears to involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
